molecular formula C20H19N3O5 B15105370 N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Cat. No.: B15105370
M. Wt: 381.4 g/mol
InChI Key: SMMPDCHRSZYZJY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-acetylphenylamine and 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline.

    Condensation Reaction: The 3-acetylphenylamine is reacted with 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline in the presence of a suitable condensing agent, such as acetic anhydride, under reflux conditions.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone moiety to a dihydroquinazoline structure.

    Substitution: The acetyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Potential use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one and 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one share structural similarities.

    Unique Features: N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities.

This outline provides a comprehensive overview of the compound based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H19N3O5/c1-12(24)13-5-4-6-14(7-13)22-19(25)10-23-11-21-16-9-18(28-3)17(27-2)8-15(16)20(23)26/h4-9,11H,10H2,1-3H3,(H,22,25)

InChI Key

SMMPDCHRSZYZJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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